Rhodium(II)dipivalate

Description

Historical Development and Catalytic Prowess of Dirhodium(II) Complexes

The journey of dirhodium(II) carboxylate catalysts began with the discovery that these complexes could effectively catalyze the decomposition of diazo compounds. nih.gov This led to the generation of rhodium carbenoids, highly reactive intermediates that can participate in a variety of synthetically valuable reactions. nih.gov The synthetic utility of α-diazocarbonyl compounds as carbene precursors was significantly advanced in the early 1980s with the introduction of rhodium(II) carboxylates as catalysts. nih.gov

A pivotal moment in the evolution of these catalysts was the realization that the dirhodium scaffold could support chiral ligands, opening the door to asymmetric catalysis. nih.gov The first enantioselective dirhodium(II) catalysts were reported in 1990, sparking extensive research into the design and development of new chiral catalysts for reactions like cyclopropanation and C-H insertion. nih.gov

Dirhodium(II) complexes are exceptionally stable to heat, moisture, and the ambient atmosphere, yet they are highly active catalysts. nih.gov Their catalytic prowess extends to a broad spectrum of reactions, including:

C-H functionalization: The insertion of a carbene into a carbon-hydrogen bond is a powerful method for forming new carbon-carbon bonds. nih.govemory.edu

Cyclopropanation: The reaction of a rhodium carbenoid with an alkene to form a cyclopropane (B1198618) ring. nih.gov

Ylide formation: The generation of ylides, which can then undergo subsequent rearrangements or reactions. nih.gov

Nitrene chemistry: Dirhodium(II) complexes are also effective catalysts in reactions involving metal nitrenes. nih.gov

Lewis acid catalysis: They can act as Lewis acids to catalyze reactions such as cycloadditions. nih.gov

The reactions catalyzed by dirhodium(II) complexes can often be fine-tuned by modifying the ligands, allowing for high levels of chemo-, regio-, and stereoselectivity. whiterose.ac.uk

Significance of Rhodium(II)dipivalate within the Dirhodium(II) Carboxylate Class

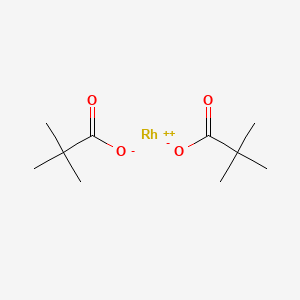

Within the extensive family of dirhodium(II) carboxylates, this compound, also known as dirhodium(II) tetrapivalate, holds a significant position. Its structure features two rhodium atoms bridged by four pivalate (B1233124) (2,2-dimethylpropanoate) ligands. The bulky tert-butyl groups of the pivalate ligands create a sterically hindered environment around the catalytic rhodium centers. mdpi.com

While traditional pivalate complexes have been instrumental, the field has evolved to include even more sterically congested carboxylates to address more challenging synthetic transformations. nih.gov Nevertheless, this compound remains a foundational and widely used catalyst, often serving as a benchmark for comparison with newer, more specialized dirhodium(II) complexes.

Overview of Key Catalytic Applications

This compound is a versatile catalyst employed in a range of organic transformations. Its applications are primarily centered around the generation and subsequent reactions of rhodium carbenoids from diazo compounds.

Key Catalytic Applications of this compound:

| Reaction Type | Description |

| Cyclopropanation | Catalyzes the addition of a carbene to an alkene to form a cyclopropane. This is a fundamental carbon-carbon bond-forming reaction. nih.gov |

| C-H Insertion | Facilitates the insertion of a carbene into a C-H bond, enabling the direct functionalization of otherwise unreactive bonds. nih.gov |

| Ylide Formation and Rearrangement | Promotes the formation of oxonium, sulfonium, and other ylides, which can then undergo synthetically useful rearrangements. nih.gov |

| Olefin Dehydrosilylation | Dirhodium(II) complexes with acetate (B1210297) ligands have shown high reactivity and selectivity in the dehydrosilylation of olefins. rsc.org While this specific study focused on acetate ligands, the fundamental reactivity is relevant to the broader class of carboxylates. |

The choice of the specific dirhodium(II) carboxylate catalyst, including this compound, is often crucial for achieving the desired outcome in a given reaction. Factors such as the steric and electronic properties of the carboxylate ligands play a significant role in determining the catalyst's activity and selectivity. whiterose.ac.uk

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-dimethylpropanoate;rhodium(2+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H10O2.Rh/c2*1-5(2,3)4(6)7;/h2*1-3H3,(H,6,7);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFEUISIISWYWGU-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)[O-].CC(C)(C)C(=O)[O-].[Rh+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O4Rh | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Advanced Structural Characterization of Dirhodium Ii Carboxylate Complexes

Synthetic Methodologies for Dirhodium(II) Tetracarboxylates

The synthesis of dirhodium(II) tetracarboxylates, such as Rhodium(II)dipivalate, typically follows established routes involving either ligand exchange reactions or the reduction of a rhodium(III) precursor. The most common precursor for these syntheses is dirhodium(II) tetraacetate, [Rh₂(μ-O₂CCH₃)₄].

A prevalent method is the carboxylate exchange reaction, where a rhodium(II) carboxylate like dirhodium(II) tetraacetate is heated in the presence of an excess of the desired carboxylic acid. In the case of this compound, this involves refluxing dirhodium(II) tetraacetate with pivalic acid. The displaced acetic acid is removed to drive the reaction to completion. A similar ligand exchange approach is used for other analogues, such as Rhodium(II) octanoate (B1194180), where rhodium acetate (B1210297) is mixed with an excess of octanoic acid. guidechem.com However, challenges can arise in separating the product from the excess carboxylic acid, especially if the acid has a high boiling point. guidechem.com

An alternative and more direct route starts from a rhodium(III) salt, typically Rhodium(III) chloride hydrate (B1144303) (RhCl₃·xH₂O). In this reductive ligation process, the Rh(III) salt is reduced in an alcohol solvent, such as ethanol (B145695), in the presence of the corresponding carboxylic acid. For instance, the synthesis of Rhodium(II) acetate involves the reduction of RhCl₃·xH₂O by ethanol with a large excess of acetic acid. nih.gov This principle can be extended to synthesize this compound and other analogues. A specific method for synthesizing Rhodium(II) octanoate dimer involves dissolving RhCl₃·3H₂O in water, adding octanoic acid, and refluxing the mixture after adjusting the pH. guidechem.com These methods provide a scalable and direct pathway to various dirhodium(II) carboxylates. nih.gov

| Starting Material | Reagent | Solvent/Conditions | Product | Yield | Reference |

| [Rh₂(μ-O₂CCH₃)₄] | Pivalic Acid | Reflux | [Rh₂(μ-O₂CCMe₃)₄] | - | mdpi.com |

| [Rh₂(μ-O₂CCH₃)₄] | Octanoic Acid | Excess Acid | Rhodium(II) octanoate | Low (due to separation difficulty) | guidechem.com |

| RhCl₃·3H₂O | Octanoic Acid | Water, NaOH, Reflux | Rhodium(II) octanoate | 96.5% | guidechem.com |

| RhCl₃·xH₂O | Acetic Acid | Ethanol, Reflux | [Rh₂(μ-O₂CCH₃)₄] | - | nih.gov |

The development of novel dirhodium(II) frameworks is driven by the need for catalysts with enhanced selectivity and efficiency in various chemical transformations, including asymmetric cyclopropanation and C-H functionalization reactions. nih.govnih.gov These advanced catalysts often feature intricate ligand designs that create a specific chiral environment around the dirhodium core.

Another approach focuses on modifying the ligand's structure to tailor the steric and electronic properties of the catalyst. A novel approach in designing dirhodium(II) tetracarboxylates derived from (S)-amino acid ligands involves reducing the local symmetry of the ligand's N-heterocyclic tether to fine-tune the steric influences of the catalyst. nih.gov This strategy led to the development of [Rh₂(S-tertPTTL)₄], which demonstrates exceptional selectivity in cyclopropanation reactions. nih.gov The synthesis of such novel frameworks allows for the rapid construction of complex molecular architectures, such as 6,5,3-tricyclic skeletons containing consecutive all-carbon quaternary stereocenters, with high efficiency and enantioselectivity. rsc.org

Advanced Techniques for Structural Elucidation and Coordination Environment Analysis

For dirhodium(II) tetracarboxylates like this compound, the crystal structure typically reveals the characteristic "paddlewheel" conformation. This structure consists of a Rh-Rh single bond bridged by four carboxylate ligands. The two rhodium atoms and the four inner oxygen atoms of the carboxylate bridges are nearly coplanar. Axial positions on each rhodium atom are available for coordination by solvent molecules or other ligands. mdpi.com

In the case of adducts, such as [Rh₂(μ-O₂CCMe₃)₄(DBU)₂], single-crystal X-ray diffraction analysis confirms the coordination of the axial ligands (in this case, DBU) to the rhodium centers. mdpi.com The analysis provides key metric parameters, including the Rh-Rh and Rh-L(axial) bond distances. For example, the Rh-Rh bond distance in [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] was determined to be 2.4143(2) Å, and the axial Rh-N distance is 2.2587(10) Å. mdpi.com These distances can be compared with those of related structures, such as the acetate analogue [Rh₂(μ-O₂CCH₃)₄(DBU)₂], which has a slightly shorter Rh-Rh bond distance of 2.4108(3) Å. mdpi.com Such comparisons provide insights into how electronic and steric effects of the equatorial and axial ligands influence the core structure of the dirhodium unit.

| Compound | Rh-Rh Bond Distance (Å) | Axial Rh-Ligand Distance (Å) | Key Structural Feature | Reference |

| [Rh₂(μ-O₂CCMe₃)₄(DBU)₂] | 2.4143(2) | 2.2587(10) (Rh-N) | DBU coordinated to axial sites | mdpi.com |

| [Rh₂(μ-O₂CCH₃)₄(DBU)₂] | 2.4108(3) | 2.2681(3) (Rh-N) | DBU coordinated to axial sites | mdpi.com |

| [Rh₂{μ-O₂CCH₂(OCH₂CH₂)₂OCH₃}₂(PPh₃)]₂ | 2.4599(5) | - | Paddlewheel arrangement | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of dirhodium(II) carboxylate complexes in solution. ¹H and ¹³C NMR are routinely used to confirm the identity and purity of synthesized complexes like this compound and its adducts. mdpi.comnih.gov

In the ¹H NMR spectrum of a symmetric dirhodium(II) tetracarboxylate, the protons of the four equivalent carboxylate ligands give rise to characteristic signals. For example, the ¹H NMR spectrum of the adduct [Rh₂(μ-O₂CCH₃)₄(DBU)₂] in CDCl₃ shows a singlet at 1.83 ppm assigned to the protons of the methyl groups on the bridging acetates. mdpi.com The signals for the axial DBU ligands appear in the aliphatic region. mdpi.com Similarly, ¹³C NMR provides information about the carbon framework. The carboxylate carbons of the equatorial acetates in the same complex appear at 190.96 ppm. mdpi.com

While ¹H and ¹³C NMR are standard, ¹⁰³Rh NMR can provide direct information about the rhodium centers, although it is less common due to the low sensitivity of the ¹⁰³Rh nucleus. huji.ac.ilnorthwestern.edu The ¹⁰³Rh nucleus is spin ½, which results in sharp signals, but its very low magnetogyric ratio makes direct detection challenging. northwestern.edu Therefore, indirect detection methods, such as 2D ¹H-¹⁰³Rh HMQC experiments, are often employed. northwestern.edu The chemical shifts in ¹⁰³Rh NMR are extremely sensitive to the coordination environment, spanning a vast range of over 12,000 ppm, making it a highly informative probe for changes in ligand coordination, oxidation state, and molecular geometry. huji.ac.ilnorthwestern.edu

| Technique | Nucleus | Information Obtained | Example Application | Reference |

| ¹H NMR | ¹H | Structure confirmation, ligand environment | Characterization of [Rh₂(μ-O₂CCH₃)₄(DBU)₂] | mdpi.com |

| ¹³C NMR | ¹³C | Carbon framework, carboxylate signals | Identification of carboxylate carbons at ~191 ppm | mdpi.com |

| ¹⁰³Rh NMR | ¹⁰³Rh | Direct probe of Rh electronic environment | Study of rhodium complexes and catalysts | huji.ac.il |

| 2D HMQC | ¹H, ¹⁰³Rh | Indirect detection of ¹⁰³Rh signals | Correlation of proton signals to rhodium centers | northwestern.edu |

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that probes species with unpaired electrons. Dirhodium(II,II) complexes, including this compound, possess a Rh-Rh single bond and a σ²π⁴δ²δ²π⁴ electronic configuration, resulting in a diamagnetic (S=0) ground state. chemrxiv.org Consequently, these complexes are typically EPR silent and cannot be directly studied by this technique.

However, EPR spectroscopy becomes a vital tool for characterizing related rhodium species that are paramagnetic. This includes mixed-valence dirhodium complexes (e.g., [Rh₂]³⁺) or monomeric Rh(0), Rh(II), or Rh(IV) complexes which may be intermediates or products in reactions involving dirhodium(II) precursors. researchgate.net For instance, EPR studies on d⁹-Rhodium(0) complexes provide detailed insights into their electronic and geometric structures. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy in Metal-Ligand Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for probing the electronic structure of dirhodium(II) paddlewheel complexes like this compound. The interaction between the two rhodium atoms and the bridging pivalate (B1233124) ligands gives rise to a unique set of molecular orbitals. The UV-Vis spectrum of these compounds is typically characterized by a distinct absorption band in the visible region, which is assigned to the π(Rh₂) → σ(Rh₂) electronic transition.

This transition is highly sensitive to the nature of the ligands coordinated to the dirhodium core. For instance, in dirhodium(II) tetraacetate, a closely related complex, this characteristic broad band appears around 584 nm. The position and intensity of this band can be influenced by axial ligands that coordinate to the vacant axial positions of the dirhodium core. Studying these shifts provides valuable information on the metal-ligand interactions and the electronic effects that the ligands impart on the Rh-Rh bond. Research on adducts of Rhodium(II) pivalate has utilized UV-Vis spectroscopy to examine these shifts specifically attributed to the π(Rh₂) to σ(Rh₂) band in different solvents.

Table 1: Representative UV-Vis Absorption Data for Dirhodium(II) Carboxylates

| Compound | Transition | Typical λmax (nm) |

|---|---|---|

| Dirhodium(II) tetraacetate | π(Rh₂) → σ(Rh₂) | ~584 |

Infrared (IR) Spectroscopy for Ligand Vibration Analysis

Infrared (IR) spectroscopy is a powerful tool for analyzing the vibrational modes of ligands and provides direct insight into their coordination mode with the metal center. In this compound, the four pivalate ligands bridge the two rhodium atoms. This bridging coordination mode is clearly reflected in the vibrational frequencies of the carboxylate group (COO⁻).

The carboxylate group has two characteristic stretching vibrations: the asymmetric stretch (νas) and the symmetric stretch (νsym). The positions of these bands and the separation between them (Δν = νas - νsym) are diagnostic of the coordination environment. For a bridging carboxylate ligand, as found in this compound, the two C-O bonds are nearly equivalent, similar to the free carboxylate ion. This results in a specific frequency range for the asymmetric and symmetric stretches.

Generally, for metal carboxylates, the asymmetric stretching band appears in the 1650–1540 cm⁻¹ region, while the symmetric stretching band is found between 1450–1360 cm⁻¹. The magnitude of the separation (Δν) helps distinguish bridging coordination from other modes like unidentate, where the separation is significantly larger, or bidentate chelation, where it is smaller. Computational modeling has confirmed the principle that shifts in the wavenumber of carboxylate stretching modes upon bonding with a metal center can be used to infer the bonding geometry. nih.gov Thus, IR spectroscopy provides definitive evidence for the paddlewheel structure of this compound by confirming the bridging nature of the pivalate ligands.

Table 2: Typical IR Stretching Frequencies for Metal-Carboxylate Coordination Modes

| Coordination Mode | νas(COO⁻) (cm⁻¹) | νsym(COO⁻) (cm⁻¹) | Separation (Δν) |

|---|---|---|---|

| Ionic | ~1560 | ~1440 | Smaller |

| Unidentate | Higher (approaches C=O) | Lower (approaches C-O) | Larger (~200-300 cm⁻¹) |

| Bridging | 1650–1540 | 1450–1360 | Intermediate |

Applications of Synchrotron Radiation Techniques for Advanced Characterization

While specific synchrotron radiation studies on this compound are not widely published, these advanced techniques are exceptionally well-suited for the detailed characterization of such metal complexes. Synchrotron-based methods, particularly X-ray Absorption Spectroscopy (XAS), are invaluable for elucidating the precise local geometric and electronic structure of metal centers in complexes. lightsources.org

XAS is broadly divided into two regimes: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

XANES provides information about the oxidation state and coordination geometry of the absorbing atom (in this case, rhodium). The energy and shape of the absorption edge are sensitive to the effective charge on the Rh atoms and the symmetry of their environment.

EXAFS analysis yields precise information about the local atomic environment around the rhodium atoms. It can determine the Rh-Rh and Rh-O bond distances with high accuracy and provide the coordination numbers of the rhodium centers.

Table 3: Information Obtainable from Synchrotron Techniques for Dirhodium Complexes

| Technique | Type of Information | Application to this compound |

|---|---|---|

| XANES | Oxidation state, Coordination geometry | Confirming the Rh(II) oxidation state, Probing the symmetry of the RhO₄ coordination sphere |

| EXAFS | Bond distances, Coordination numbers | Precisely measuring Rh-Rh and Rh-O bond lengths, Determining the number of nearest neighbors |

Catalytic Transformations Mediated by Rhodium Ii Dipivalate and Dirhodium Ii Carboxylate Catalysts

Carbene and Nitrene Transfer Reactions

Rhodium(II) catalysts are particularly prominent in mediating carbene and nitrene transfer reactions. nih.govacs.org In carbene transfer reactions, a carbene fragment is transferred from a diazo precursor to a substrate, enabling the formation of new carbon-carbon bonds. benthamdirect.comresearchgate.net These transformations include cyclopropanation, C-H insertion, and ylide formation. squ.edu.omnih.gov Nitrene transfer reactions, on the other hand, involve the transfer of a nitrene group from a precursor like an azide to a substrate, which is a key step in C-H amination reactions. acs.orgnih.gov The efficiency and selectivity of these transfer reactions are highly dependent on the structure of the dirhodium(II) catalyst. mdpi.com

Cyclopropanation of olefins using diazo compounds catalyzed by rhodium(II) complexes is a powerful method for constructing cyclopropane (B1198618) rings. wikipedia.org This reaction is broadly applicable to a wide range of olefins, including those that are electron-rich, neutral, or electron-poor. wikipedia.org The mechanism is generally understood to involve the formation of a rhodium carbene intermediate, which then reacts with the alkene in a concerted manner to form the cyclopropane product, retaining the stereochemistry of the original olefin. wikipedia.org

Rhodium(II) catalysts, including those with sterically demanding carboxylate ligands like triphenylacetate (TPA), have been successfully employed in the intermolecular cyclopropanation of alkenes with α-alkyl-α-diazoesters. nih.gov While β-hydride elimination can be a competing pathway, the use of bulky ligands on the dirhodium catalyst can suppress this side reaction. nih.gov For instance, Rh₂(TPA)₄ has been shown to be an effective catalyst for the diastereoselective cyclopropanation of various alkenes, including substituted styrenes, vinylnaphthalenes, and vinyl ethers. nih.gov

The reaction of electron-deficient alkenes, such as acrylates and acrylamides, with aryldiazoacetates and vinyldiazoacetates can also be achieved with high stereoselectivity using rhodium catalysts. nih.govrsc.org For example, the adamantylglycine-derived catalyst Rh₂(S-TCPTAD)₄ can provide high enantioselectivity (up to 98% ee) in these reactions. nih.govrsc.org Computational studies suggest that a weak interaction between the rhodium carbene and the carbonyl group of the substrate facilitates the reaction. nih.govrsc.org

Below is a table summarizing the intermolecular cyclopropanation of various alkenes catalyzed by dirhodium(II) complexes.

| Alkene | Diazo Compound | Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| Styrene | Ethyl α-methyl-α-diazoacetate | Rh₂(TPA)₄ | 75 | >20:1 | - |

| α-Methylstyrene | Ethyl α-methyl-α-diazoacetate | Rh₂(TPA)₄ | 71 | >20:1 | - |

| Butyl vinyl ether | Ethyl α-methyl-α-diazoacetate | Rh₂(TPA)₄ | 68 | 12:1 | - |

| Methyl acrylate | Methyl p-bromophenyldiazoacetate | Rh₂(S-TCPTAD)₄ | 71 | >20:1 | 84 |

| N,N-Dimethylacrylamide | Methyl p-bromophenyldiazoacetate | Rh₂(S-TCPTAD)₄ | 85 | >20:1 | 96 |

Data compiled from multiple sources. nih.govnih.gov

Intramolecular cyclopropanation reactions catalyzed by dirhodium(II) complexes provide an efficient route to form cyclic structures. nih.gov Chiral dirhodium(II) carboxamidates have demonstrated exceptional enantiocontrol in the intramolecular cyclopropanation of diazoacetates. nih.gov These reactions are often highly efficient and selective, leading to the formation of complex molecular architectures. squ.edu.om The stereoselectivity of these reactions can be influenced by the chiral ligands on the dirhodium catalyst. benthamdirect.comresearchgate.net

Dirhodium(II) catalysts are highly effective in promoting C-H insertion reactions of diazocarbonyl compounds, a significant breakthrough in carbon-carbon bond formation. nih.gov These reactions involve the insertion of a carbene into a C-H bond, leading to the formation of a new C-C bond and a new C-H bond.

Rhodium(II) dicarboxylate complexes have been found to catalyze the intramolecular amination of unactivated primary, secondary, and tertiary aliphatic C-H bonds using aryl azides as the nitrogen source. nih.gov This transformation can proceed with both electron-rich and electron-poor aryl azides. nih.gov The proposed mechanism involves the formation of a rhodium nitrene intermediate, which then undergoes either a concerted insertion into the C-H bond or a stepwise process. nih.gov

Intermolecular C-H insertion reactions of rhodium carbenes into aliphatic C-H bonds are also possible. nih.gov The selectivity of these reactions can be controlled by modulating the ligand framework of the rhodium catalyst. nih.gov For example, different rhodium(II) catalysts can lead to the formation of either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes from the same starting material. nih.gov

The following table presents data on the intramolecular C-H amination of aryl azides catalyzed by Rh₂(OAc)₄.

| Substrate | Product | Yield (%) |

| 2-(tert-Butyl)phenyl azide | 5-(tert-Butyl)indoline | 75 |

| 2-Isopropylphenyl azide | 5-Isopropylindoline | 68 |

| 2-Ethylphenyl azide | 5-Ethylindoline | 72 |

Data sourced from published research. nih.gov

The functionalization of allylic C-H bonds represents a valuable transformation in organic synthesis. Dirhodium(II) catalysts have been shown to be effective in both the amination and oxidation of these bonds.

A method for the catalytic intermolecular allylic C-H amination of trans-disubstituted olefins has been developed using rhodium catalysts. nih.gov This reaction is efficient for a variety of nitrogen nucleophiles and proceeds under mild conditions with good regioselectivity. nih.gov The mechanism of rhodium-catalyzed allylic C-H amination has been studied, and it is proposed to involve the activation of the allylic C-H bond to form a π-allyl rhodium complex. nih.gov

Dirhodium(II) caprolactamate is a particularly effective catalyst for the allylic oxidation of olefins and enones, using tert-butyl hydroperoxide as the terminal oxidant. organic-chemistry.orgnih.gov This reaction is highly selective, tolerant of air and moisture, and can be performed with very low catalyst loadings. organic-chemistry.orgnih.gov The proposed mechanism involves a redox chain catalysis with the intermediacy of a higher-valent dirhodium tert-butyl peroxy complex. nih.gov

The table below summarizes the allylic oxidation of various olefins catalyzed by dirhodium(II) caprolactamate.

| Olefin | Product | Catalyst Loading (mol %) | Time (h) | Yield (%) |

| Cyclohexene | 2-Cyclohexen-1-one | 0.1 | 1 | 85 |

| 1-Octene | 1-Octen-3-one | 1.0 | 2 | 78 |

| α-Ionone | 4-(2,6,6-Trimethyl-2-cyclohexen-1-yl)-3-buten-2-one | 0.5 | 1 | 92 |

Data from studies on dirhodium(II) caprolactamate catalysis. organic-chemistry.org

Carbon-Hydrogen (C-H) Insertion Reactions

Directed C-H Activation and Annulation Strategies

Dirhodium(II) carboxylate catalysts, while extensively utilized in C-H insertion reactions of carbenoids, have also found application in directed C-H activation and annulation strategies, although this area is more commonly dominated by Rh(I) and Rh(III) catalysts. In the context of dirhodium(II) catalysis, the C-H activation typically proceeds via the formation of a rhodium-carbene intermediate from a diazo compound. This electrophilic carbene can then undergo an intramolecular C-H insertion, which, when coupled with a subsequent cyclization or rearrangement, leads to annulated products.

The directing group on the substrate plays a crucial role in positioning the reactive carbene for selective C-H insertion at a specific site. While specific studies focusing solely on Rhodium(II)dipivalate in directed C-H annulation are not extensively documented, the principles established for other dirhodium(II) carboxylates can be extrapolated. The steric bulk of the pivalate (B1233124) ligands in Rh2(Opiv)4 would be expected to influence the regioselectivity and diastereoselectivity of the C-H insertion step, potentially favoring insertion into less sterically hindered C-H bonds.

For instance, in intramolecular C-H insertion reactions of diaryldiazomethanes bearing an ether group, chiral dirhodium(II) carboxylates have been shown to afford cis-3,4-dihydro-4-phenyl-1H-isochromans with high diastereoselectivity and enantioselectivity elsevierpure.com. The catalyst directs the carbene to a specific C-H bond, leading to the formation of a new ring.

A general representation of a directed intramolecular C-H activation/annulation reaction is shown below:

Table 1: Representative Examples of Dirhodium(II)-Catalyzed Intramolecular C-H Insertion

| Catalyst | Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| Rh2(S-PTTL)4 | Diaryldiazomethane with ether tether | cis-3,4-dihydro-4-phenyl-1H-isochroman | up to 99 | up to 99 |

Data for Rh2(S-PTTL)4 from a study on intramolecular 1,6-C-H insertion reactions elsevierpure.com. Data for Rh2(OAc)4 is representative of general intramolecular C-H insertion reactions.

Nitrogen-Hydrogen (N-H) Insertion Reactions

N-H insertion reactions catalyzed by dirhodium(II) complexes represent a powerful method for the formation of C-N bonds, providing access to amines, amino acid derivatives, and nitrogen-containing heterocycles. These reactions proceed through the formation of a rhodium-carbene intermediate from a diazo compound, which is then intercepted by an amine or amide.

The insertion of alkynyl carbenes into N-H bonds is a valuable transformation for the synthesis of functionalized α-alkynyl α-amino esters and nitrogen heterocycles. While a broad range of dirhodium(II) carboxylates can catalyze this reaction, dirhodium(II) acetate (B1210297) (Rh2(OAc)4) has been reported to provide excellent yields. Alkynyl hydrazone carboxylates can serve as effective donor-acceptor carbene precursors for these reactions acs.orgumich.edursc.org. The reaction is believed to proceed via a metal-bound ylide intermediate, followed by a 1,2-proton transfer.

Table 2: Rhodium(II)-Catalyzed N-H Insertion of Alkynyl Carbenes

| Catalyst | Diazo Precursor | Amine/Amide | Product | Yield (%) |

|---|---|---|---|---|

| Rh2(OAc)4 | Alkynyl hydrazone carboxylate | Various amines | α-Alkynyl α-amino ester | Good to Excellent |

Data is based on studies reporting high yields with Rh2(OAc)4 acs.orgumich.edursc.org.

The N-H insertion of carbenes into amides and amines is a well-established method for the synthesis of α-amino acid and peptide derivatives. Dirhodium(II) carboxylates are highly effective catalysts for this transformation. Studies using chiral dirhodium(II) carboxylate catalysts in the reaction of methyl 2-diazophenylacetate and dimethyl α-diazobenzylphosphonate with benzyl carbamate have shown good to high yields of the corresponding N-H insertion products semanticscholar.org. However, the enantioselectivity in these particular examples was found to be low semanticscholar.org. The steric and electronic properties of the carboxylate ligands on the dirhodium catalyst can influence the efficiency of the reaction. The bulky pivalate ligands of this compound may offer different selectivity profiles compared to less hindered catalysts like Rhodium(II)acetate.

Table 3: Dirhodium(II)-Catalyzed N-H Insertion into Benzyl Carbamate

| Catalyst Type | Diazo Compound | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| Chiral Dirhodium(II) Carboxylates | Methyl 2-diazophenylacetate | N-Benzyloxycarbonylphenylglycine methyl ester | 62-92 | <5 |

Data from a study using a range of 16 chiral dirhodium(II) catalysts semanticscholar.org.

Oxygen-Hydrogen (O-H) Insertion Reactions

O-H insertion reactions catalyzed by dirhodium(II) complexes provide a direct route to α-alkoxy and α-acyloxy carbonyl compounds. These reactions are typically fast and high-yielding. The reaction involves the formation of a rhodium-carbene from a diazo compound, which then reacts with an alcohol or a carboxylic acid. The catalyst Rh2(esp)2, a dirhodium(II) carboxylate with ethyl- and phenyl-substituted α,α,α',α'-tetramethyl-1,3-benzenedipropanoic acid ligands, has been identified as a highly efficient catalyst for the O-H insertion of carboxylic acids into acceptor/acceptor diazo compounds, with reactions often completing within minutes at room temperature in excellent yields researchgate.net. This high efficiency suggests that other dirhodium(II) carboxylates, including this compound, are also likely to be effective catalysts for this transformation.

Table 4: Rh2(esp)2-Catalyzed O-H Insertion of Carboxylic Acids into Diazo Compounds

| Carboxylic Acid | Diazo Compound | Product | Yield (%) |

|---|---|---|---|

| Boc-L-Phe-OH | Diethyl diazomalonate | α-(Acyloxy)malonate | High |

Data based on a study highlighting the high efficiency of Rh2(esp)2 researchgate.net.

Boron-Hydrogen (B-H) Insertion Reactions

The insertion of carbenes into B-H bonds represents a modern and efficient method for the synthesis of organoboron compounds. Dirhodium(II) carboxylate catalysts are highly effective in promoting this transformation. In particular, highly enantioselective dirhodium-catalyzed B-H bond insertion reactions with diaryl diazomethanes as carbene precursors have been developed dicp.ac.cn. These reactions can afford chiral gem-diarylmethine borane compounds in high yields and with excellent enantioselectivities dicp.ac.cn. The choice of the chiral dirhodium catalyst is crucial for achieving high stereocontrol. While specific data for this compound is not prevalent in the context of asymmetric B-H insertion, its achiral nature would lead to racemic or diastereomeric mixtures of products, depending on the substrate.

The reaction of N-heterocyclic carbene (NHC)-boranes with diazocarbonyl compounds in the presence of rhodium(II) salts also leads to stable α-NHC-boryl carbonyl compounds in good yields researchgate.net. This method demonstrates good tolerance for variations in both the NHC-borane and the diazocarbonyl component.

Table 5: Dirhodium-Catalyzed Enantioselective B-H Bond Insertion

| Catalyst | Diazoalkane | Borane Adduct | Product | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Rh2(S-TBPTTL)4 | 4-Nitrophenyl phenyl diazomethane | Trimethylamine-borane | Chiral gem-diarylmethine borane | 96 | 91 |

Data from a study on highly enantioselective dirhodium-catalyzed B-H bond insertion reactions dicp.ac.cn.

Aziridination Reactions of Alkenes

Dirhodium(II) carboxylate-catalyzed aziridination of alkenes is a powerful method for the synthesis of three-membered nitrogen-containing heterocycles. These reactions typically involve the transfer of a nitrene group from a suitable precursor, such as a sulfamate or a sulfonamide derivative, to an alkene. C4-symmetrical dirhodium(II) tetracarboxylates have been shown to be highly efficient catalysts for the asymmetric intermolecular aziridination of substituted alkenes with sulfamates acs.orgconicet.gov.aracs.orgnih.gov. These reactions can proceed with high yields and excellent enantioselectivities, accommodating a wide range of mono-, di-, and trisubstituted olefins acs.orgconicet.gov.aracs.orgnih.gov.

The reaction is often carried out in the presence of an oxidant, such as PhI(OPiv)2. The choice of the dirhodium catalyst, specifically the chirality of the carboxylate ligands, is critical for achieving high enantiocontrol. While this compound itself is achiral and would not induce enantioselectivity, it can serve as an effective catalyst for the diastereoselective aziridination of chiral alkenes or in reactions where stereocontrol is not a primary concern.

Table 6: Enantioselective Intermolecular Aziridination of Alkenes with Sulfamates

| Catalyst | Alkene | Product | Yield (%) | ee (%) |

|---|---|---|---|---|

| C4-Symmetrical Dirhodium(II) Tetracarboxylates | Styrene | N-Sulfonylaziridine | 85 | 87.5:12.5 (er) |

Data from a study on asymmetric intermolecular aziridination of substituted alkenes with sulfamates acs.orgconicet.gov.aracs.orgnih.gov.

Ylide Formation and Subsequent Rearrangement Reactions

Dirhodium(II) carboxylates, such as Rhodium(II) acetate (Rh₂(OAc)₄), are exceptional catalysts for transformations involving ylides. nih.gov These reactions typically begin with the catalyst reacting with a diazo compound to form a rhodium carbene, which is then intercepted by a heteroatom (such as sulfur, oxygen, or nitrogen) to form an ylide intermediate. This highly reactive ylide can then undergo a variety of subsequent transformations, most notably sigmatropic rearrangements.

The mechanism of ylide formation and reaction can be influenced by the catalyst and substrates involved. In some cases, a metal-stabilized ylide is responsible for product formation, leading to catalyst-dependent diastereocontrol. nih.gov In other instances, a "free" ylide may be the reactive intermediate. nih.gov

A common application is the formation of carbonyl ylides from the reaction of dirhodium(II) carbenes with aldehydes. These ylides can then participate in [3+2] cycloaddition reactions with dipolarophiles like dimethyl acetylenedicarboxylate (DMAD) to furnish dihydrofurans. nih.govmdpi.com

Sulfur ylides are also readily formed and undergo synthetically useful rearrangements. Benzyl thioethers react with aryldiazoacetates in the presence of a rhodium(II) catalyst to generate sulfur ylides that, depending on the solvent, can undergo either a conicet.gov.aracs.org- or acs.orgnih.gov-sigmatropic rearrangement. nih.gov An efficient oxa- acs.orgnih.gov-sigmatropic rearrangement of sulfur ylides derived from α-thioesters or ketones and diazo carbonyl compounds has also been developed, providing access to sulfur-tethered vinylogous carbonates. researchgate.netacs.org This methodology is also applicable to α-selenoesters. researchgate.netacs.org

The scope of these reactions is broad, enabling the construction of complex molecular architectures. For instance, a highly stereoselective reaction involving a chalcogenide ylide formation followed by a Smiles rearrangement has been developed using diaryl thioethers or selenoethers and triazoles, providing an efficient route to trisubstituted acyclic vinyl sulfides and selenides. rsc.org

Table 3: Scope of Rhodium-Catalyzed Ylide Formation and Rearrangement

| Diazo Compound | Ylide Source | Ylide Type | Subsequent Reaction | Product Class | Reference(s) |

| Ethyl diazoacetate | Aryl aldehydes | Carbonyl ylide | [3+2] Cycloaddition | Dihydrofurans | nih.gov |

| Aryldiazoacetates | Benzyl thioethers | Sulfur ylide | conicet.gov.aracs.org- or acs.orgnih.gov-Sigmatropic rearrangement | Functionalized thioethers | nih.gov |

| Diazo carbonyls | α-Thioesters/ketones | Sulfur ylide | Oxa- acs.orgnih.gov-Sigmatropic rearrangement | Vinylogous carbonates | researchgate.netacs.org |

| From Triazoles | Diaryl thioethers/selenoethers | Chalcogenide ylide | Smiles rearrangement | Acyclic vinyl sulfides/selenides | rsc.org |

Cycloaddition Chemistry

Dirhodium(II) paddlewheel complexes are versatile catalysts that promote a variety of transformations, including several types of cycloaddition reactions. mdpi.com These reactions are powerful for rapidly building molecular complexity and constructing cyclic and heterocyclic frameworks. mdpi.com

The [2+2+2] cycloaddition is an atom-economical process that assembles six-membered rings from three unsaturated components, such as alkynes or alkenes. mdpi.comnih.gov Rhodium complexes are particularly advantageous catalysts for this transformation due to their high activity and the ability to tune reactivity and selectivity by modifying the ligands around the metal center. mdpi.comnih.gov

The generally accepted mechanism for the rhodium-catalyzed [2+2+2] cycloaddition begins with the oxidative coupling of two alkyne molecules to the rhodium center, forming a rhodacyclopentadiene intermediate. mdpi.comnih.gov This intermediate then undergoes insertion of a third unsaturated molecule (the "enophile" or "dienophile"), followed by reductive elimination to release the six-membered ring product and regenerate the active rhodium catalyst. mdpi.com

This methodology has a broad scope and is not limited to the trimerization of alkynes to form benzene derivatives. researchgate.net By incorporating other unsaturated partners like alkenes, allenes, or nitriles, a wide array of functionalized six-membered carbocycles and heterocycles can be constructed. mdpi.comnih.gov The fine-tuning of the rhodium catalyst and reaction conditions allows for high levels of chemo-, regio-, diastereo-, and enantioselectivity. nih.gov

The synthetic utility of this reaction is demonstrated in its application to the synthesis of complex molecules, including biaryls, helicene-like molecules, and various biologically active compounds. researchgate.net Both neutral rhodium complexes, like Wilkinson's catalyst, and cationic rhodium complexes have been successfully employed to catalyze these cycloadditions. mdpi.comresearchgate.net

[5+2+1] Cycloaddition Reactions and Ring Expansion Strategies

Rhodium-catalyzed cycloaddition reactions are powerful methods for constructing complex cyclic molecules with high efficiency and stereoselectivity. nih.gov Among these, the [5+2+1] cycloaddition of ene-vinylcyclopropanes (ene-VCPs) and carbon monoxide (CO) stands out as an effective strategy for synthesizing eight-membered carbocycles, which are common structural motifs in various natural products. pku.edu.cnsemanticscholar.org This reaction was designed based on the hypothesis that under a CO atmosphere, an eight-membered rhodacycle intermediate, formed from cyclopropane cleavage and alkene insertion, would undergo rapid CO insertion. nih.gov This insertion creates a nine-membered rhodacycle that then facilitates reductive elimination to yield the final [5+2+1] cycloadduct. nih.gov

The reaction exhibits a broad substrate scope, with carbon-, nitrogen-, and oxygen-tethered ene-VCPs all participating effectively to produce bicyclic cyclooctenones in high yields and with excellent diastereoselectivity. pku.edu.cn For instance, the reaction generally yields cis-fused 5-8 bicyclic systems as the primary product. pku.edu.cn The efficiency of this method has been demonstrated in the total synthesis of natural products such as (+)-asteriscanolide, where the key bicyclo[6.3.0]undecane skeleton was constructed using this rhodium-catalyzed [5+2+1] cycloaddition. pku.edu.cn

Mechanistic studies involving kinetic analysis and quantum chemical calculations have shed light on the reaction pathway. pku.edu.cn The catalytic cycle is understood to involve several key steps: the dissociation of a dimeric rhodium catalyst resting state into a monomeric active species, cleavage of the cyclopropane ring (which is the turnover-limiting step), insertion of the alkene, insertion of CO, and finally, reductive elimination to form the product. pku.edu.cn

In addition to cycloadditions, rhodium(II) catalysts are instrumental in mediating various ring expansion strategies. These reactions provide access to medium-sized rings, which are often challenging to synthesize using traditional methods. mdpi.comresearchgate.net One such strategy involves the rhodium(II)-catalyzed denitrogenative reaction of 1-sulfonyl-1,2,3-triazoles. nih.gov This process, which proceeds through an azavinyl carbene intermediate, leads to the formation of ring-expanded enaminones in high yields. nih.gov For example, cyclic substituents on the triazole can be smoothly converted to 6-, 7-, and 8-membered rings. nih.gov Another notable example is the rhodium(II)-catalyzed ring expansion of pyrazoles with diazocarbonyl compounds, which furnishes 1,2-dihydropyrimidines. nih.gov This reaction represents a novel carbenoid insertion into a nitrogen-nitrogen bond. nih.gov

Table 1: Scope of Rhodium-Catalyzed [5+2+1] Cycloaddition of Ene-Vinylcyclopropanes (ene-VCPs) and CO pku.edu.cn

| Tether (X) | R¹ | R² | Yield |

|---|---|---|---|

| C(CO₂Me)₂ | H | H | 54% |

| NTs | H | H | 81% |

| O | H | H | 74% |

| CMe₂ | H | H | 19% |

| C(CO₂Et)₂ | Me | Me | 83% |

| NTs | Me | Me | 85% |

1,3-Dipolar Cycloaddition Reactions

The 1,3-dipolar cycloaddition is a versatile and powerful reaction for synthesizing five-membered heterocyclic rings, a common core in many biologically active compounds. wikipedia.orgmdpi.com This reaction involves a 1,3-dipole reacting with a dipolarophile, such as an alkene or alkyne. wikipedia.orgorganic-chemistry.org Dirhodium(II) carboxylate catalysts, including this compound, play a crucial role in facilitating these transformations, particularly through the decomposition of diazocarbonyl compounds to generate carbonyl ylides, which act as 1,3-dipoles. wikipedia.orgresearchgate.net

The mechanism of the metal-catalyzed reaction begins with the formation of a metallocarbene from the diazocarbonyl precursor. wikipedia.org This intermediate can then undergo an intramolecular nucleophilic attack by the carbonyl oxygen, regenerating the rhodium catalyst and forming the carbonyl ylide. wikipedia.org This transient ylide subsequently reacts with a dipolarophile to form the five-membered oxacycle. wikipedia.org The use of dirhodium(II) catalysts has been pivotal in expanding the utility of this reaction in modern organic synthesis. researchgate.net

Chiral dirhodium(II) paddlewheel complexes are particularly effective catalysts for asymmetric 1,3-dipolar cycloadditions, enabling high levels of chemo-, regio-, and stereoselectivity. mdpi.commdpi.com The steric and electronic properties of the carboxylate ligands on the dirhodium center significantly influence the catalyst's selectivity. For example, in the enantioselective tandem carbonyl ylide formation/intermolecular 1,3-dipolar cycloaddition of α-diazoketones, catalysts with bulkier ligands at the α-carbon, such as Rh₂(S-PTTL)₄, have been shown to provide higher enantioselectivity compared to those with less bulky ligands. mdpi.com

The regioselectivity of these cycloadditions can often be predicted and rationalized using frontier molecular orbital (FMO) theory, by analyzing the HOMO-LUMO energy gaps between the dipole and the dipolarophile. wikipedia.org However, the presence of the metal catalyst can also influence regioselectivity through the formation of stabilized metallocarbenes. wikipedia.org Furthermore, cationic chiral dirhodium(II,III) carboxamidate catalysts have demonstrated enhanced Lewis acidity, leading to increased reaction rates and improved regio- and stereoselectivities in reactions such as the 1,3-dipolar cycloaddition of nitrones with α,β-unsaturated aldehydes. nih.govacs.org

Table 2: Effect of Chiral Dirhodium(II) Catalysts on Enantioselectivity in a Tandem Carbonyl Ylide Formation/1,3-Dipolar Cycloaddition mdpi.com

| Catalyst | Enantiomeric Excess (ee) |

|---|---|

| Rh₂(S-PTA)₄ | 35% |

| Rh₂(S-PTV)₄ | 51% |

| Rh₂(S-PTTL)₄ | 74% |

Other Catalytic Applications

Reductive Carbonylation of Organic Substrates

Carbonylation reactions, which introduce a carbonyl group into an organic substrate using carbon monoxide, are fundamental transformations in organic synthesis. researchgate.net Rhodium-based catalysts are particularly effective for these processes. mdpi.com Reductive carbonylation involves the simultaneous introduction of a carbonyl group and reduction of the substrate. A notable application is the reductive carbonylation of aryl iodides to produce arylaldehydes, using syngas (a mixture of CO and H₂). nih.gov

An efficient catalytic system for this transformation can be composed of a simple rhodium salt, such as RhCl₃·3H₂O, a phosphine ligand like triphenylphosphine (PPh₃), and a base. nih.gov This system demonstrates high activity and broad substrate tolerance, converting a range of aryl iodides into their corresponding aldehydes in good to excellent yields under relatively mild conditions. The reaction mechanism is believed to involve the formation of an active rhodium(I) species, such as RhCl(PPh₃)₃, which then undergoes oxidative addition into the aryl-iodide bond. nih.gov This is followed by CO insertion and subsequent hydrogenolysis with H₂ to yield the aldehyde product and regenerate the catalyst. nih.gov

Rhodium catalysts are also employed in direct oxidative carbonylation reactions, where an aromatic C-H bond is converted into an ester in the presence of CO and an alcohol. nih.gov This method allows for the carbonylation of electron-rich, electron-poor, and heterocyclic arenes with high functional group tolerance and excellent regioselectivity. nih.gov

Table 3: Rhodium-Catalyzed Reductive Carbonylation of Various Aryl Iodides nih.gov

| Aryl Iodide | Product | Yield |

|---|---|---|

| Iodobenzene | Benzaldehyde | 95% |

| 1-Iodo-4-methylbenzene | 4-Methylbenzaldehyde | 92% |

| 1-Iodo-4-methoxybenzene | 4-Methoxybenzaldehyde | 94% |

| 1-Iodo-4-chlorobenzene | 4-Chlorobenzaldehyde | 85% |

| 2-Iodonaphthalene | 2-Naphthaldehyde | 91% |

Depolymerization Processes (e.g., Lignin)

Lignin, an abundant aromatic biopolymer, is a promising renewable source for aromatic chemicals. st-andrews.ac.uk However, its complex and recalcitrant structure makes selective depolymerization challenging. researchgate.net Rhodium-based catalytic systems have emerged as effective tools for lignin degradation, particularly in tandem with other catalytic processes. st-andrews.ac.uk

One strategy involves a two-step approach where lignin's prevalent β-O-4 ether linkages are first cleaved by acid-catalyzed hydrolysis, often using water-tolerant Lewis acids. st-andrews.ac.uk This initial step generates reactive aldehyde intermediates, which are prone to recondensation reactions that form higher molecular weight products. researchgate.net To prevent this, a rhodium complex, such as one prepared from [Rh(cod)Cl]₂ and a phosphine ligand, is used to catalytically decarbonylate these aldehydes in situ. st-andrews.ac.uk This trapping strategy limits the loss of monomers and enhances the yield of valuable aromatic products. st-andrews.ac.uk

Another approach utilizes rhodium complexes for the redox-neutral cleavage of lignin in aqueous media. rsc.org Simple rhodium terpyridine complexes have been shown to effectively depolymerize lignin model compounds and extracted dioxasolv lignin into aromatic ketones and phenols. rsc.org Mechanistic studies suggest this transformation proceeds via a hydrogen autotransfer process catalyzed by the rhodium complex. rsc.org A significant advantage of some of these rhodium-catalyzed systems is their ability to selectively target the lignin component of lignocellulose while leaving the (hemi)cellulose portions largely intact, realizing a "lignin-first" approach to biomass valorization. rsc.org Furthermore, rhodium catalysts have been used in the decarbonylation of modified lignin motifs as part of a multi-step strategy to produce specific acetophenone-type products. rug.nl

Mechanistic Investigations of Rhodium Ii Catalyzed Transformations

Elucidation of Key Catalytic Intermediates

The transient and highly reactive nature of intermediates in rhodium(II) catalysis presents a significant challenge to their direct observation and characterization. Nevertheless, a combination of spectroscopic techniques and computational studies has provided profound insights into the structures and roles of rhodium carbenoid, nitrenoid, and metal-bound ylide species.

Rhodium carbenoids are central intermediates in a vast array of transformations, including cyclopropanation, C-H functionalization, and ylide formation. While their fleeting existence has made direct spectroscopic observation difficult, a stable donor-acceptor rhodium carbene complex has been isolated and characterized, providing a valuable model for the transient species. caltech.edunih.govconsensus.app

Nuclear Magnetic Resonance (NMR) spectroscopy has proven to be a powerful tool in characterizing these species. The carbenoid carbon in a stable rhodium carbene complex is highly deshielded, a characteristic feature observed in NMR spectra. caltech.edu Furthermore, 103Rh NMR spectroscopy, despite its challenges due to the nucleus's low sensitivity, can provide direct information about the electronic environment of the rhodium centers. huji.ac.ilacs.org Recent advancements using proton-detected triple resonance NMR experiments have made the acquisition of 103Rh NMR spectra more accessible, enabling the correlation of rhodium chemical shifts with catalytic activity. acs.org

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers further insights into the bonding of rhodium carbenoids. The Rh=C bond exhibits characteristic vibrational modes that can be identified and analyzed. caltech.edu For instance, IR spectroscopy has been extensively used to characterize the related rhodium carbonyl complexes, where the C-O stretching frequencies provide information about the electronic properties of the metal center. ionicviper.orgwatsonlaserlab.comnih.govarxiv.org Analogously, the vibrational frequencies associated with the rhodium-carbene bond can elucidate the degree of back-bonding and the electrophilicity of the carbene carbon.

Extended X-ray Absorption Fine Structure (EXAFS) analysis has also been employed to determine the bond lengths and coordination environment of the rhodium centers in carbenoid intermediates, confirming the structural features predicted by computational models. nih.govconsensus.app Quantum-chemical calculations have complemented these experimental findings, revealing that the Rh=C bond possesses both weak σ and π components. nih.govconsensus.app These computational studies have been crucial in understanding the electronic structure and reactivity of rhodium carbenoids. researchgate.netnih.gov

Table 1: Spectroscopic Data for Rhodium Carbenoid Characterization

| Spectroscopic Technique | Observed Feature | Implication |

| 13C NMR | Highly deshielded carbenoid carbon signal | Electrophilic nature of the carbene carbon |

| 103Rh NMR | Chemical shift variation with ligands | Probes the electronic environment of the Rh centers |

| IR/Raman Spectroscopy | Characteristic Rh=C stretching frequency | Information on bond strength and order |

| EXAFS | Determination of Rh-C bond lengths | Structural confirmation of the intermediate |

Analogous to carbenoids, rhodium nitrenoids are key intermediates in nitrogen-transfer reactions, such as C-H amination and aziridination. researchgate.netibs.re.krresearchgate.net The direct spectroscopic detection of these species is challenging due to their high reactivity. However, a combination of experimental and computational methods has provided strong evidence for their existence and role in catalysis.

Computational studies, particularly Density Functional Theory (DFT) calculations, have been instrumental in modeling the formation and reactivity of rhodium nitrenoids. These studies suggest that the reaction of a rhodium(II) catalyst with a nitrene precursor, such as an azide, leads to the formation of a rhodium-nitrenoid species. ibs.re.kr This intermediate is proposed to be the active species responsible for the subsequent C-N bond formation.

Experimental evidence for the formation of rhodium nitrenoids has been gathered through various techniques. Electron Paramagnetic Resonance (EPR) spectroscopy has been used to study the electronic structure of related copper nitrenoid complexes, providing insights into the nature of the metal-nitrogen bond. nih.gov Mass spectrometry can be used to detect the mass of proposed intermediates in the gas phase. ibs.re.kr Furthermore, the generation of nitrenoids via photoactivation of rhodium-hydroxamate complexes has been investigated, with transient absorption spectroscopy being a potential tool for their characterization. nih.gov

The reactivity of catalytically generated rhodium nitrenoids provides indirect evidence for their formation. For example, in alkene difunctionalization reactions, the reaction is proposed to proceed through aziridination followed by nucleophilic ring-opening induced by the rhodium-bound nitrene. researchgate.net Mechanistic studies have shown that this catalytic cycle involves a key rhodium-bound nitrene intermediate that plays a dual role in both aziridination and subsequent activation of the aziridine. researchgate.net

Ylides are another important class of intermediates generated from the reaction of rhodium carbenoids with heteroatom-containing compounds. A key mechanistic question is whether the subsequent rearrangement or reaction of the ylide occurs while it is still bound to the rhodium catalyst (a metal-bound ylide) or after its dissociation (a free ylide). The nature of this intermediate has significant implications for the stereoselectivity of the reaction, as the chiral information from the catalyst can only be transferred if the ylide remains in the coordination sphere of the metal.

Computational studies have been pivotal in addressing this question. DFT calculations can be used to model the energy profiles of both the metal-bound and free ylide pathways. These studies have shown that the preference for one pathway over the other is influenced by several factors, including the steric bulk of the substituents on the carbene and the nature of the rhodium catalyst's ligands.

For example, in certain caltech.edunih.gov-sigmatropic rearrangements, computational results suggest that the dissociation of the rhodium catalyst to form a free ylide can be energetically favorable, particularly when bulky functional groups are present near the carbene carbon. In other systems, the metal-bound pathway is predicted to be kinetically favored.

The reactivity of these ylide intermediates is diverse. They can undergo a variety of synthetically useful transformations, including sigmatropic rearrangements, Stevens rearrangements, and Sommelet-Hauser rearrangements. The outcome of the reaction is often dependent on the specific structure of the ylide and the reaction conditions. For instance, in the context of Rhodium(II)dipivalate catalysis, the choice of solvent and temperature can influence the chemoselectivity of the ylide transformation.

Kinetic Studies and Rate-Determining Steps

Understanding the kinetics of a catalytic reaction is crucial for optimizing reaction conditions and for gaining deeper mechanistic insight. In situ monitoring techniques and kinetic isotope effect studies have been invaluable in determining the rate-determining steps and elucidating the individual steps of the catalytic cycle in rhodium(II)-catalyzed transformations.

In situ reaction monitoring provides real-time information about the concentration of reactants, products, and sometimes even catalytic intermediates. This data allows for the determination of reaction rates, reaction orders with respect to each component, and catalyst stability. Techniques such as in situ Infrared (IR) spectroscopy (ReactIR) and NMR spectroscopy are commonly employed for this purpose. nih.govnih.govresearchgate.net

For example, in situ IR spectroscopy has been used to follow the disappearance of the characteristic azide stretch of a diazo compound, allowing for the continuous monitoring of the reaction progress in rhodium-catalyzed C-H functionalization reactions. nih.govnih.govresearchgate.net Such studies have revealed that for certain dirhodium-catalyzed C-H functionalization reactions, the C-H insertion step is rate-determining. nih.govnih.gov The reaction was found to have a positive order in the catalyst and the C-H substrate but a zero-order dependence on the diazo compound under conditions where the diazo compound is in large excess. nih.gov

These kinetic profiles can also provide information about catalyst robustness. By performing "same excess" experiments, where the reaction is run to a certain conversion and then fresh catalyst is added, it is possible to determine if the catalyst deactivates over the course of the reaction. In many rhodium(II)-catalyzed systems, the catalysts have been shown to be remarkably robust, capable of achieving very high turnover numbers. nih.govresearchgate.net

Table 2: Kinetic Parameters from In Situ Analysis of a Rhodium(II)-Catalyzed C-H Functionalization

| Reactant | Reaction Order |

| Rhodium(II) Catalyst | Positive |

| C-H Substrate | Positive |

| Diazo Compound | Zero (at high concentration) |

The kinetic isotope effect (KIE) is a powerful tool for probing the mechanism of reactions involving bond cleavage to a specific atom. slideserve.comresearchgate.netpkusz.edu.cnresearchgate.netsnnu.edu.cn By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), a change in the reaction rate can be observed if the bond to that atom is broken or formed in the rate-determining step. A primary KIE (kH/kD > 1) is typically observed when a C-H bond is cleaved in the rate-determining step.

In the context of rhodium(II)-catalyzed C-H activation reactions, KIE studies have provided strong evidence for the involvement of C-H bond cleavage in the rate-limiting step. Large primary KIE values are often observed, indicating that the transition state for this step involves significant breaking of the C-H bond.

The magnitude of the KIE can also provide information about the nature of the transition state. For example, a linear transition state for hydrogen transfer is expected to give a larger KIE than a bent transition state. Furthermore, the absence of a significant KIE can suggest that C-H bond cleavage occurs in a fast step after the rate-determining step.

By combining KIE studies with in situ kinetic analysis and computational modeling, a comprehensive picture of the reaction mechanism can be constructed. These studies have been essential in confirming the proposed catalytic cycles for many rhodium(II)-catalyzed transformations and in guiding the development of more efficient and selective catalysts.

Detailed Transition State Analysis and Reaction Pathways

The efficacy and selectivity of transformations catalyzed by dirhodium(II) complexes, such as this compound, are governed by the intricate details of their reaction mechanisms. Understanding the structure and energetics of transition states is paramount for rational catalyst and substrate design. The reactivity of these catalysts stems from their ability to decompose diazo compounds, generating transient rhodium carbene intermediates that are central to a wide array of powerful synthetic methods, including cyclopropanation and C-H insertion reactions. chemrxiv.orgnih.govresearchgate.net

The geometry of the transition state in rhodium(II)-catalyzed reactions is delicately balanced by a combination of steric and electronic interactions between the catalyst, the diazo precursor, and the substrate. These factors are critical in dictating the chemo-, regio-, and stereoselectivity of the transformation. nih.govresearchgate.net

Electronic Factors: The electrophilicity of the rhodium center is a dominant electronic factor. The four carboxylate ligands, in this case, pivalate (B1233124), modulate the electron density at the rhodium atoms. More electron-withdrawing ligands increase the catalyst's electrophilicity, enhancing its reactivity towards the nucleophilic diazo compound and influencing the subsequent reactivity of the rhodium carbene intermediate. Highly electrophilic Rh(II) complexes can exhibit different selectivity profiles compared to their less electrophilic counterparts. researchgate.net For instance, in competing pathways such as benzylic C-H insertion versus aromatic addition (Buchner reaction), catalyst electrophilicity can be a deciding factor. researchgate.net

Steric Factors: The bulky tert-butyl groups of the pivalate ligands create a sterically hindered environment around the catalytic active sites. This steric bulk plays a crucial role in discriminating between different substrate approaches and conformational orientations in the transition state. In intermolecular reactions, the catalyst's steric profile can control facial selectivity. In intramolecular reactions, steric constraints imposed by the catalyst can favor the formation of specific ring sizes by influencing the conformation of the transition state assembly. researchgate.net The substitution pattern on both the diazo compound and the reacting substrate also contributes significantly to steric hindrance, further guiding the reaction pathway. researchgate.net

The interplay of these factors allows for fine-tuning of the catalyst system to achieve high levels of control over the reaction outcome. nih.gov

Table 1: Influence of Steric and Electronic Factors on Reaction Selectivity

| Factor | Influence on Transition State | Effect on Selectivity | Example |

|---|---|---|---|

| Increased Catalyst Electrophilicity (Electronic) | Lowers transition state energy for carbene formation; alters carbene reactivity. | Can alter chemoselectivity (e.g., C-H insertion vs. aromatic addition). researchgate.net | Using Rh(II) complexes with electron-withdrawing trifluoroacetate ligands instead of pivalate. |

| Increased Steric Bulk on Catalyst (Steric) | Restricts substrate approach to the carbene center. | Enhances stereo- and regioselectivity by favoring less hindered pathways. | Comparison of this compound with less bulky Rhodium(II)acetate. |

| Bulky Substituents on Substrate (Steric) | Creates steric repulsion in certain transition state geometries. | Directs C-H insertion away from sterically congested sites. | Preferential insertion into a primary C-H bond over a nearby tertiary C-H bond. |

A central question in the mechanism of rhodium-carbene reactions is whether they proceed through a concerted, single-transition-state pathway or a stepwise mechanism involving discrete intermediates. Computational and experimental studies suggest that the operative pathway is highly dependent on the specific reaction type (e.g., cyclopropanation, C-H insertion) and the nature of the substrates.

Concerted Mechanisms: For many reactions, such as the cyclopropanation of simple alkenes, a concerted mechanism is often favored energetically. nih.gov In this manifold, the rhodium carbene transfers the CR₂ group to the alkene in a single, synchronous or asynchronous, transition state. Similarly, C-H insertion reactions are frequently depicted as occurring via a concerted "hydride-transfer-like" transition state where the C-H bond is broken and the new C-C and C-H bonds are formed simultaneously.

Stepwise Mechanisms: Alternatively, stepwise pathways can be operative. These mechanisms involve the formation of a distinct intermediate, which then collapses to the final product. For example, a stepwise cyclopropanation could involve the initial formation of a diradical or zwitterionic intermediate. In the context of C-H insertion into substrates containing heteroatoms, a common stepwise pathway involves the initial formation of an ylide intermediate, followed by a rearrangement (e.g., Stevens rearrangement or Sommelet-Hauser rearrangement) to yield the final product. The energy difference between the transition states for the concerted pathway and the formation of the stepwise intermediate can be small, leading to competing mechanisms. nih.gov

Table 2: Comparison of Concerted and Stepwise Pathways for Rh(II)-Catalyzed Cyclopropanation

| Characteristic | Concerted Mechanism | Stepwise Mechanism |

|---|---|---|

| Number of Steps | One | Two or more |

| Key Species | Single transition state | One or more discrete intermediates (e.g., ylide, diradical) |

| Stereochemistry | Generally stereospecific (configuration of alkene is retained) | Can be non-stereospecific due to bond rotation in the intermediate |

| Energetic Profile | Single activation barrier | Multiple activation barriers and minima for intermediates |

Role of External Oxidants, Additives, and Co-catalysts

While the classic Rh(II)dipivalate-catalyzed reactions utilize diazo compounds as carbene precursors, the scope of rhodium(II) catalysis can be expanded through the use of external reagents. These include oxidants for in situ generation of reactive intermediates, as well as additives and co-catalysts that modify the catalytic environment.

In some transformations, such as oxidative C-H amination, the reactive rhodium nitrene intermediate is not generated from a diazo-equivalent. Instead, a nitrogen source like a sulfamate ester is used in the presence of an external oxidant. researchgate.net A common oxidant for this purpose is PhI(OAc)₂ (diacetoxyiodobenzene). The oxidant facilitates the formation of the rhodium nitrene, which then undergoes the desired C-H insertion. In some cases, the development of co-catalyst systems, such as those combining cobalt and palladium, provides an alternative to rhodium-catalyzed insertions, highlighting the broader strategy of using multiple metallic species to achieve a desired transformation. researchgate.net

Additives can also play a crucial role in modulating the reactivity and selectivity of Rh(II)dipivalate. Lewis basic additives can coordinate to the axial sites of the catalyst, altering its electronic properties and, consequently, its catalytic performance. In other cases, additives are employed to overcome specific limitations in reactions like asymmetric cyclopropanation, helping to improve enantioselectivity or product yield. chemrxiv.org

Influence of Solvent Coordination on Catalytic Mechanisms

The choice of solvent can have a profound impact on the mechanism and efficiency of rhodium(II)-catalyzed reactions. chemrxiv.org Solvents can influence the stability of intermediates and transition states, but more directly, they can coordinate to the axial positions of the dirhodium catalyst.

For this reason, reactions involving rhodium carbene intermediates are often performed in weakly coordinating or non-coordinating solvents. Low-polarity solvents like dichloromethane (CH₂Cl₂) or hexane are generally considered efficient media for C-H functionalization and cyclopropanation, as they minimize competitive binding to the catalyst's active sites. chemrxiv.org However, the optimal solvent is not always predictable, and in some specific cases, coordinating solvents have been found to be effective. chemrxiv.org

Table 3: Effect of Solvent Coordination on Catalyst Electronic Properties

| Solvent Type | Coordination Behavior | Effect on Rh-Rh σ* Orbital | Impact on HOMO-LUMO Gap | General Effect on Catalytic Activity |

|---|---|---|---|---|

| Non-coordinating (e.g., Hexane, CH₂Cl₂) | Minimal or no axial binding. chemrxiv.org | Remains vacant and low-lying. | Smaller gap. | Generally higher activity. chemrxiv.org |

| Coordinating (e.g., Acetonitrile) | Acts as an axial ligand. chemrxiv.org | Becomes populated by solvent electron density. chemrxiv.org | Increases. chemrxiv.org | Generally lower activity (deactivation). chemrxiv.org |

Selectivity Control in Rhodium Ii Dipivalate and Dirhodium Ii Carboxylate Catalysis

Enantioselectivity in Asymmetric Catalysis

Enantioselectivity is a critical aspect of asymmetric catalysis, aiming for the preferential formation of one enantiomer over the other. In the context of dirhodium(II) catalysis, achieving high enantioselectivity relies heavily on the design of chiral ligands that create a chiral environment around the active rhodium center.

Chiral Ligand Design for Enantioinduction

The design of chiral ligands is a cornerstone of asymmetric catalysis using dirhodium(II) complexes. The fundamental principle involves replacing the achiral carboxylate ligands, such as pivalate (B1233124), with chiral ones to create a chiral pocket around the catalytic active sites. This chiral environment influences the trajectory of the incoming substrate, leading to the preferential formation of one enantiomer.

Early efforts in developing chiral catalysts for asymmetric C-H amination focused on dirhodium tetracarboxylate complexes derived from α-amino acids. However, these often resulted in low enantiomeric induction (0-20% ee) due to the lability of the bridging carboxylate groups, which led to changes in the catalyst structure during the reaction. nih.gov This challenge prompted a shift towards more robust ligand designs, such as carboxamides. While simple dirhodium tetracarboxamidates were often ineffective due to their propensity for oxidation, modifications to increase their oxidation potential proved successful. nih.gov

A significant breakthrough came with the development of dirhodium(II) catalysts bearing N-protected amino acid ligands. For instance, prolinate ligands showed unusual selectivity in reactions of diazoacetates. nih.gov The steric bulk of the ligand at the α-carbon has been shown to influence enantioselectivity. For example, in certain reactions, increasing the steric bulk of the ligand led to higher enantioselectivity. mdpi.com

The development of catalysts like Rh₂(S-DOSP)₄, derived from N-(dodecylbenzenesulfonyl)prolinate, and Rh₂(S-PTAD)₄, derived from l-adamantylglycine, has enabled highly enantioselective cyclopropanations and C-H functionalization reactions. mdpi.comnih.govnih.gov For instance, Rh₂(S-TCPTAD)₄, a catalyst developed for asymmetric C-H amination, has also been successfully applied to achieve high asymmetric induction (up to 98% ee) in the cyclopropanation of electron-deficient alkenes with a range of substrates. nih.govrsc.org

The table below summarizes the performance of various chiral dirhodium(II) catalysts in enantioselective cyclopropanation.

Table 1: Performance of Chiral Dirhodium(II) Catalysts in Enantioselective Cyclopropanation

| Catalyst | Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| Rh₂(S-TCPTAD)₄ | Electron-deficient alkenes and aryldiazoacetates | Up to 98% | nih.govrsc.org |

| Rh₂(S-DOSP)₄ | Styrene and methyl phenyldiazoacetate | Not specified, but used in mechanistic studies | nih.gov |

| Rh₂(S-PTTL)₄ | Styrene and α-alkyldiazoesters | High enantioselectivity | mdpi.com |

| Rh₂(S-PTAD)₄ | Styrene and α-diazobenzylphosphonate | 99% | mdpi.com |

Theoretical Models and Experimental Validation of Enantioselective Pathways

Understanding the mechanism of enantioinduction is crucial for the rational design of new and improved chiral catalysts. Theoretical models, primarily based on density functional theory (DFT) calculations, have been instrumental in elucidating the reaction pathways and the origins of enantioselectivity in dirhodium(II)-catalyzed reactions. These computational studies are often validated by experimental results, including kinetic isotope effects and X-ray crystallography.

For the cyclopropanation of styrene with methyl phenyldiazoacetate catalyzed by Rh₂(octanoate)₄, a combination of ¹³C kinetic isotope effects and DFT calculations pointed to a highly asynchronous, concerted transition state. nih.gov Similar isotope effects were observed with the chiral catalyst Rh₂(S-DOSP)₄, suggesting a comparable transition-state geometry. nih.gov

Computational studies on the Rh₂(S-TCPTAD)₄-catalyzed cyclopropanation of electron-deficient alkenes suggest that the reaction is initiated by a weak interaction between the rhodium carbene and the carbonyl group of the substrate. nih.govrsc.org The subsequent reaction pathway, leading to either cyclopropanation or epoxide formation, is dependent on the nature of the carbonyl group. nih.govrsc.org

The conformation of the chiral ligands around the dirhodium core plays a critical role in determining enantioselectivity. An "all-up" reactive conformation of the chiral ligands has been proposed to be necessary for achieving good stereoselectivity in the cyclopropanation of alkenes with α-nitro diazoacetophenones. nih.gov This hypothesis is supported by X-ray crystallography, solution NMR, and reactivity studies, and is consistent with DFT calculations on non-halogenated analogues. nih.govacs.org

The development of ion-paired chiral catalysts, where a chiral cation is associated with an anionic dirhodium complex, represents a newer strategy for enantioinduction. In this approach, noncovalent interactions between the chiral cation and the substrate can promote the desired reaction with high enantioselectivity. acs.org

Diastereoselectivity in Carbene/Nitrene Transfer and Cycloaddition Reactions

Diastereoselectivity refers to the preferential formation of one diastereomer over another. In dirhodium(II)-catalyzed reactions, both the substrate and the catalyst can influence the diastereochemical outcome.

Substrate Control and Catalyst-Induced Diastereoselectivity

Substrate Control: The inherent stereochemistry of the substrate can direct the outcome of a reaction. For example, in intramolecular C-H insertion reactions, the conformational preferences of the substrate can lead to the formation of a specific diastereomer. In freely rotating systems, 1,5-C-H insertion is generally favored due to the formation of a stable six-membered transition state. pku.edu.cn However, steric or electronic factors within the substrate can override this preference, leading to other insertion products. pku.edu.cn

Catalyst-Induced Diastereoselectivity: The chiral ligands on the dirhodium catalyst can exert a strong influence on the diastereoselectivity of a reaction, often overriding the inherent preferences of the substrate. This is particularly evident in intermolecular reactions where the catalyst creates a chiral environment that favors the approach of the reactants in a specific orientation.

For instance, the Rh₂(S-pPhTPCP)₄ catalyst has been shown to be highly effective in promoting the diastereoselective and enantioselective cyclopropanation of nonsymmetrical azacyclomethylidenes. nih.gov Computational studies have revealed that the stereoselectivity is governed by how the substrate fits into the chiral pocket created by the catalyst's ligands. nih.gov

In the C-H functionalization of silicon-substituted alkanes, the Rh₂(S-TPPTTL)₄ catalyst enables the generation of stereodefined silacycloalkanes with high diastereoselectivity. nih.govnih.gov This catalyst can selectively functionalize either an equatorial or axial C-H bond, depending on the substituents on the silicon atom, leading to a high degree of diastereocontrol. nih.gov